3-Methoxy-4-(trimethylsilyl)isoxazole
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Overview
Description
3-Methoxy-4-(trimethylsilyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methoxy group at the 3-position and a trimethylsilyl group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trimethylsilyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of an α,β-acetylenic oxime with a trimethylsilyl-substituted alkyne under the catalysis of copper (I) chloride (CuCl) or ruthenium (II) complexes . The reaction conditions usually involve moderate temperatures and the use of organic solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trimethylsilyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of isoxazolines.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like trifluoromethanesulfonic anhydride (Tf2O) are used.
Major Products Formed
Oxidation: Oxazoles
Reduction: Isoxazolines
Substitution: Various substituted isoxazoles depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-(trimethylsilyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(trimethylsilyl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-(trimethylsilyl)isoxazole
- 3-Methoxy-5-(trimethylsilyl)isoxazole
- 4-(Trimethylsilyl)isoxazole
Uniqueness
3-Methoxy-4-(trimethylsilyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2Si |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
(3-methoxy-1,2-oxazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C7H13NO2Si/c1-9-7-6(5-10-8-7)11(2,3)4/h5H,1-4H3 |
InChI Key |
UBUPTQRIAOPOQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC=C1[Si](C)(C)C |
Origin of Product |
United States |
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